

Application Note: Quantification of Disperse Yellow 86 in Textile Effluent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 86*

Cat. No.: *B076884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86 (C.I. 10353) is a nitrodiphenylamine-based disperse dye used in the textile industry for dyeing synthetic fibers such as polyester and acetate. Due to the nature of the dyeing process, a significant amount of the dye may not be fixed to the fibers and is subsequently released into the wastewater. The presence of **Disperse Yellow 86** and other dyes in textile effluent is a significant environmental concern due to their potential toxicity to aquatic life and the coloration of natural water bodies, which reduces light penetration and affects photosynthetic activity. Therefore, the accurate and reliable quantification of **Disperse Yellow 86** in textile effluent is crucial for monitoring and controlling water pollution, ensuring regulatory compliance, and assessing the efficiency of wastewater treatment processes.

This application note provides detailed protocols for the quantification of **Disperse Yellow 86** in textile effluent using High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (HPLC-PDA-MS), UV-Visible Spectrophotometry, and Electrochemical Sensing.

Analytical Methods

Several analytical techniques can be employed for the quantification of **Disperse Yellow 86**. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

- High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that is highly suitable for the analysis of complex mixtures like textile effluents. When coupled with a Photodiode Array (PDA) detector, it allows for the spectral identification of the dye. For even higher selectivity and sensitivity, a Mass Spectrometer (MS) can be used as a detector.
- UV-Visible Spectrophotometry: This is a simpler and more cost-effective method based on the absorption of light by the dye molecule at a specific wavelength. It is a suitable technique for routine monitoring when the sample matrix is not overly complex and does not contain other substances that absorb at the same wavelength as **Disperse Yellow 86**.
- Electrochemical Sensors: These devices offer a rapid and portable alternative for the in-situ or online monitoring of **Disperse Yellow 86**. They are based on the electrochemical oxidation or reduction of the dye molecule at the surface of a modified electrode.

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are critical for obtaining accurate and reproducible results.

Materials:

- Amber glass bottles
- Filtration apparatus with 0.45 µm membrane filters
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Ammonium acetate
- Ultrapure water

Procedure:

- Sample Collection: Collect textile effluent samples in clean, amber glass bottles to prevent photodegradation of the dye. Fill the bottles to the top to minimize headspace.
- Filtration: Immediately after collection, filter the samples through a 0.45 µm membrane filter to remove suspended solids.
- pH Adjustment: Adjust the pH of the filtrate to a range of 2.5-3.0 using formic acid.
- Solid-Phase Extraction (for HPLC analysis):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
 - Load 100 mL of the filtered and acidified sample onto the cartridge at a flow rate of approximately 5 mL/min.
 - Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic substances.
 - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
 - Elute the retained **Disperse Yellow 86** with 5 mL of methanol or acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

HPLC-PDA-MS Method

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Photodiode Array (PDA) detector

- Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate	0.8 mL/min
Injection Volume	10 µL
Column Temperature	30°C
PDA Detection	250-600 nm (Quantification at λ_{max})

MS Conditions (Positive ESI Mode):

Parameter	Value
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr
Scan Range	m/z 100-500

Quantification:

Create a calibration curve by injecting standard solutions of **Disperse Yellow 86** (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 $\mu\text{g}/\text{mL}$) prepared in the initial mobile phase. The concentration of **Disperse Yellow 86** in the effluent sample is determined by comparing the peak area of the analyte with the calibration curve.

UV-Visible Spectrophotometric Method

Instrumentation:

- UV-Visible Spectrophotometer

Procedure:

- Determination of λ_{max} : Scan a standard solution of **Disperse Yellow 86** (e.g., 10 mg/L in methanol) in the range of 300-600 nm to determine the wavelength of maximum absorbance (λ_{max}). Based on its "Red light yellow, yellow orange" color, the λ_{max} is expected to be in the range of 400-450 nm.
- Calibration Curve: Prepare a series of standard solutions of **Disperse Yellow 86** in methanol (e.g., 1, 2, 5, 10, 15, 20 mg/L). Measure the absorbance of each standard at the determined λ_{max} . Plot a graph of absorbance versus concentration to create a calibration curve.
- Sample Measurement: Dilute the filtered textile effluent sample with methanol to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_{max} .
- Calculation: Calculate the concentration of **Disperse Yellow 86** in the original effluent sample using the equation from the calibration curve and accounting for the dilution factor.

Electrochemical Sensing Method

This protocol describes a general approach using differential pulse voltammetry (DPV), which is suitable for trace analysis. The nitrodiphenylamine structure of **Disperse Yellow 86** allows for its electrochemical reduction.

Instrumentation:

- Potentiostat/Galvanostat

- Three-electrode system:
 - Working Electrode: Glassy Carbon Electrode (GCE) modified with a suitable nanomaterial (e.g., multi-walled carbon nanotubes, gold nanoparticles)
 - Reference Electrode: Ag/AgCl
 - Counter Electrode: Platinum wire

Procedure:

- Electrode Modification (Example):
 - Polish the GCE with alumina slurry, rinse with ultrapure water, and sonicate in ethanol and water.
 - Disperse a small amount of nanomaterial (e.g., MWCNTs) in a suitable solvent (e.g., DMF) by sonication.
 - Drop-cast a few microliters of the suspension onto the GCE surface and let it dry.
- Electrochemical Measurement:
 - Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0).
 - Add a known volume of the filtered textile effluent to the electrochemical cell containing the supporting electrolyte.
 - Record the differential pulse voltammogram by scanning the potential towards the negative direction (for reduction).
- Quantification:
 - Construct a calibration curve by adding known concentrations of **Disperse Yellow 86** standard solution to the supporting electrolyte and recording the peak current at each concentration.

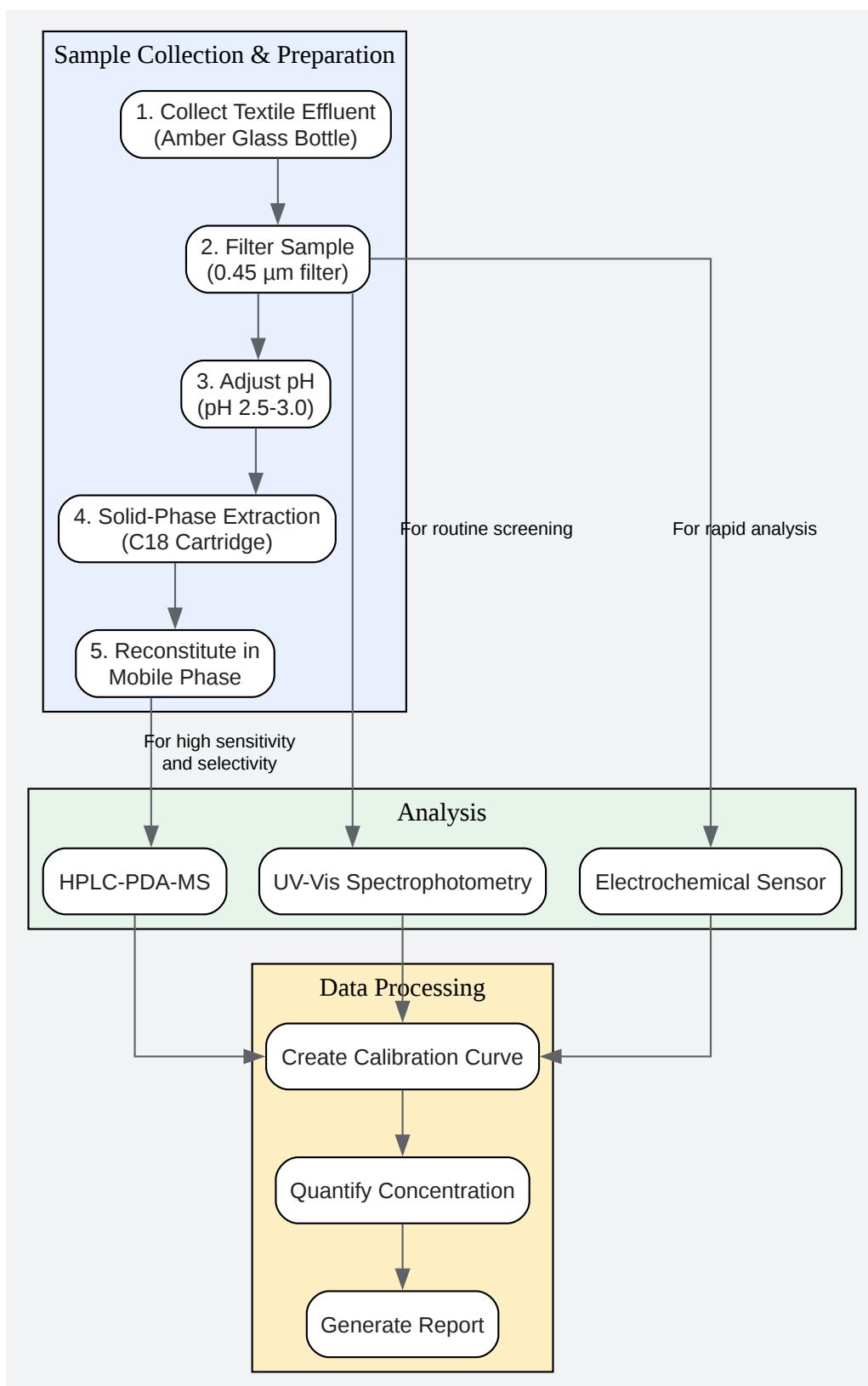
- Determine the concentration of **Disperse Yellow 86** in the sample by comparing its peak current to the calibration curve.

Data Presentation

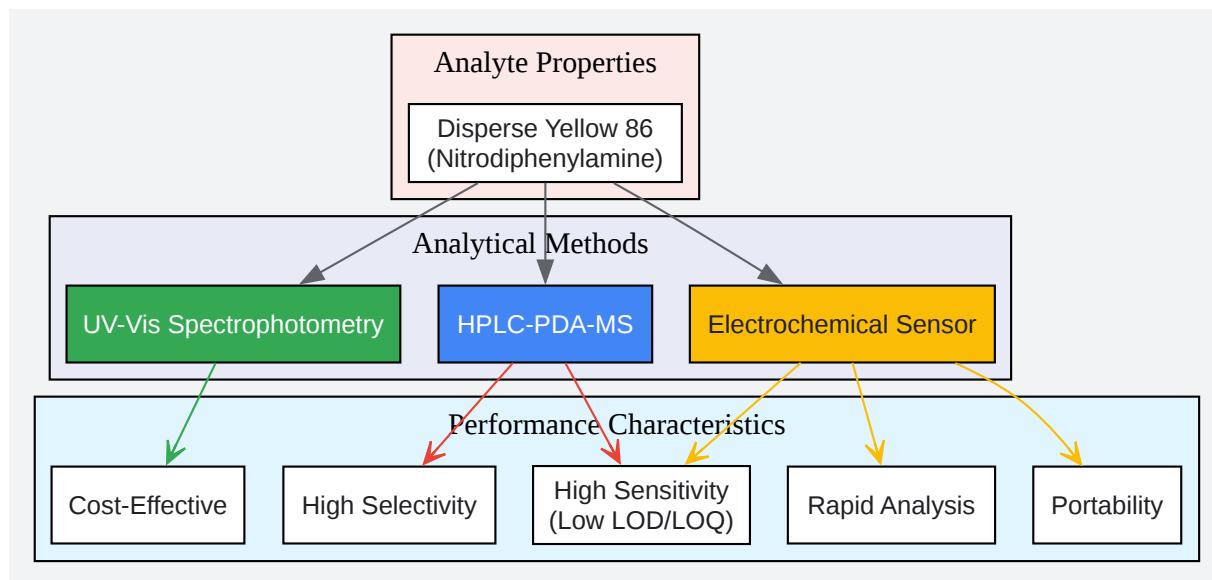
The following tables summarize the expected quantitative performance data for the described methods. Note: As specific data for **Disperse Yellow 86** is limited in the literature, the values presented here are representative of similar disperse dyes and should be validated for each specific application.

Table 1: HPLC-PDA-MS Performance Characteristics

Parameter	Expected Value
Linearity Range	0.01 - 10 µg/mL
Correlation Coefficient (r^2)	> 0.99
LOD	0.005 - 0.05 µg/L
LOQ	0.015 - 0.15 µg/L
Recovery	85 - 110%
Precision (%RSD)	< 10%


Table 2: UV-Visible Spectrophotometry Performance Characteristics

Parameter	Expected Value
Linearity Range	1 - 20 mg/L
Correlation Coefficient (r^2)	> 0.995
LOD	0.1 - 0.5 mg/L
LOQ	0.3 - 1.5 mg/L
Recovery	90 - 105%
Precision (%RSD)	< 5%


Table 3: Electrochemical Sensor Performance Characteristics

Parameter	Expected Value
Linearity Range	0.1 - 50 μM
Correlation Coefficient (r^2)	> 0.99
LOD	0.01 - 0.1 μM
LOQ	0.03 - 0.3 μM
Recovery	90 - 110%
Precision (%RSD)	< 10%

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Disperse Yellow 86**.

[Click to download full resolution via product page](#)

Caption: Relationship between analytical methods and their performance.

Conclusion

This application note provides comprehensive protocols for the quantification of **Disperse Yellow 86** in textile effluent using HPLC-PDA-MS, UV-Visible Spectrophotometry, and Electrochemical Sensing. The HPLC-based method offers the highest sensitivity and selectivity, making it ideal for regulatory compliance and research applications. UV-Visible spectrophotometry provides a cost-effective solution for routine monitoring, while electrochemical sensors are well-suited for rapid, on-site analysis. The selection of the most appropriate method should be based on the specific requirements of the analysis. It is essential to validate the chosen method in the specific sample matrix to ensure accurate and reliable results.

- To cite this document: BenchChem. [Application Note: Quantification of Disperse Yellow 86 in Textile Effluent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076884#quantification-of-disperse-yellow-86-in-textile-effluent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com